molecular formula C8H10F6N2O2 B14746799 2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide CAS No. 2546-72-7

2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide

Cat. No.: B14746799
CAS No.: 2546-72-7
M. Wt: 280.17 g/mol
InChI Key: UDCFIGLAHCJHBP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetamide with a suitable butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol, at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar fluorinated properties.

    2,2,2-Trifluoroethylamine: Another fluorinated compound with different functional groups.

    Trifluoroacetic acid: A commonly used reagent in organic synthesis with similar trifluoromethyl groups.

Uniqueness

2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide is unique due to its combination of trifluoroacetamide and butylamine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

2546-72-7

Molecular Formula

C8H10F6N2O2

Molecular Weight

280.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[(2,2,2-trifluoroacetyl)amino]butyl]acetamide

InChI

InChI=1S/C8H10F6N2O2/c9-7(10,11)5(17)15-3-1-2-4-16-6(18)8(12,13)14/h1-4H2,(H,15,17)(H,16,18)

InChI Key

UDCFIGLAHCJHBP-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CNC(=O)C(F)(F)F

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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